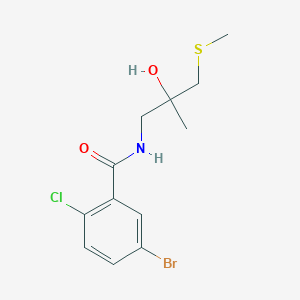
Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound notable for its complex molecular structure. This compound belongs to a class of molecules characterized by their thiophene core, which is further functionalized with ethylthio and phenylacetamido groups. Its synthesis and manipulation offer valuable insights into organic chemistry and material science due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. The general synthetic route involves:
Starting Materials: : The synthesis begins with 2-bromo-5-phenylthiophene as the key starting material.
Nucleophilic Substitution: : Introduction of the ethylthio group through a nucleophilic substitution reaction.
Acylation: : Followed by Friedel-Crafts acylation to introduce the 4-(ethylthio)phenyl group.
Amino Acid Derivative Addition: : The final major step involves coupling with ethyl esters of amino acids under peptide-bond formation conditions.
Industrial Production Methods
On an industrial scale, the production could follow similar reaction pathways but optimized for high yield and purity. This includes:
Catalysts: : Use of specialized catalysts to improve reaction efficiency.
Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to scale the reactions effectively.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially modifying the ethylthio group to a sulfoxide or sulfone.
Reduction: : Reduction reactions may target the carbonyl groups or double bonds within the thiophene ring, altering the compound’s electronic properties.
Substitution: : The aromatic rings facilitate various electrophilic and nucleophilic substitution reactions, allowing modification of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Palladium or other metal catalysts in cross-coupling reactions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced thiophene derivatives.
Substitution: : Varied substituted aromatic compounds depending on reagents used.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as ligands or catalysts in organic synthesis reactions.
Materials Science: : Contributing to the development of conducting polymers and advanced materials.
Biology and Medicine
Drug Discovery: : The thiophene core structure is often explored in medicinal chemistry for its potential therapeutic properties.
Biochemical Probes: : Used in studying enzyme activity or cellular pathways due to its unique functional groups.
Industry
Electronic Materials: : Applied in the manufacturing of organic semiconductors and photovoltaic cells.
Sensors: : Development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Interactions: : Interaction with proteins or enzymes, binding through hydrogen bonds or van der Waals forces.
Pathways: : Can affect specific biochemical pathways by acting as an inhibitor or activator.
Comparison with Similar Compounds
Uniqueness
Structural Complexity: : The combination of the thiophene core with ethylthio and phenylacetamido groups makes it structurally distinct.
Functional Versatility: : The functional groups offer diverse reactivity, making it useful in various fields.
Similar Compounds
Thiophene Derivatives: : Ethyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate.
Phenylacetamido Compounds: : 2-(4-(Methylthio)phenyl)acetamido derivatives.
Organic Semiconductors: : Other thiophene-based organic semiconductors used in materials science.
This deep dive highlights the versatility and significance of Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate across various scientific domains. What do you find most intriguing about it?
Properties
IUPAC Name |
ethyl 3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-3-27-23(26)22-19(15-20(29-22)17-8-6-5-7-9-17)24-21(25)14-16-10-12-18(13-11-16)28-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFOGHNFAVYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/new.no-structure.jpg)
![Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate](/img/structure/B2859468.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2859475.png)

![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
![6-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)
